molecular formula C14H18N2O3S B5621114 methyl 4-(3-pivaloylthioureido)benzoate

methyl 4-(3-pivaloylthioureido)benzoate

Cat. No.: B5621114
M. Wt: 294.37 g/mol
InChI Key: UTOVHBDJHQEIME-UHFFFAOYSA-N
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Description

Methyl 4-(3-pivaloylthioureido)benzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzoate ester group, a thiourea moiety, and a pivaloyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-pivaloylthioureido)benzoate typically involves a multi-step process. One common method starts with the esterification of 4-aminobenzoic acid to form methyl 4-aminobenzoate. This intermediate is then reacted with pivaloyl chloride in the presence of a base to form methyl 4-(3-pivaloylamino)benzoate. Finally, the thiourea group is introduced by reacting the intermediate with thiourea under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-pivaloylthioureido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thiourea moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

Methyl 4-(3-pivaloylthioureido)benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of methyl 4-(3-pivaloylthioureido)benzoate involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the pivaloyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with similar structural features but lacking the thiourea and pivaloyl groups.

    Methyl 4-aminobenzoate: An intermediate in the synthesis of methyl 4-(3-pivaloylthioureido)benzoate.

    Methyl 4-(3-thienyl)benzoate: Another benzoate ester with a different substituent group

Uniqueness

This compound is unique due to the presence of both the thiourea and pivaloyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-(2,2-dimethylpropanoylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-14(2,3)12(18)16-13(20)15-10-7-5-9(6-8-10)11(17)19-4/h5-8H,1-4H3,(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOVHBDJHQEIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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